molecular formula C22H25N3O5 B2976113 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine CAS No. 2034444-00-1

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine

Cat. No.: B2976113
CAS No.: 2034444-00-1
M. Wt: 411.458
InChI Key: WLJDRUOBPCSWPH-UHFFFAOYSA-N
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Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine is a complex organic compound that features a benzodioxole moiety, a pyridine ring, and a piperazine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the pyridine ring and the piperazine core. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine is unique due to its combination of a benzodioxole moiety, a pyridine ring, and a piperazine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c26-22(18-2-1-6-23-21(18)30-17-5-11-27-14-17)25-9-7-24(8-10-25)13-16-3-4-19-20(12-16)29-15-28-19/h1-4,6,12,17H,5,7-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJDRUOBPCSWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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